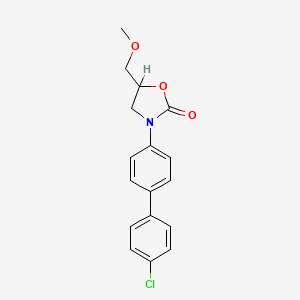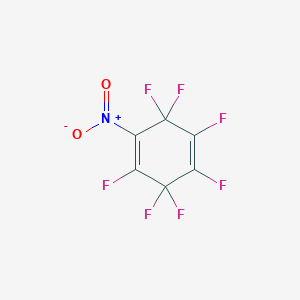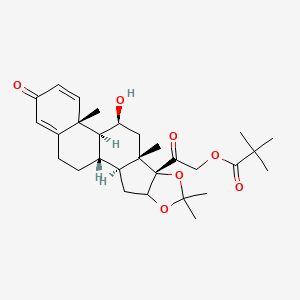
11beta,21-Dihydroxy-16beta,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desonide pivalate is a derivative of desonide, a low-potency topical corticosteroid. It is primarily used for the treatment of inflammatory skin conditions such as atopic dermatitis, seborrheic dermatitis, psoriasis, and contact dermatitis. Desonide pivalate is known for its anti-inflammatory, antipruritic, and vasoconstrictive properties, making it a valuable compound in dermatological treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of desonide pivalate involves the esterification of desonide with pivalic acid. The reaction typically requires a catalyst and is carried out under anhydrous conditions to prevent hydrolysis. The process involves the following steps:
Activation of Pivalic Acid: Pivalic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
Esterification: The activated pivalic acid reacts with desonide in the presence of a base such as pyridine to form desonide pivalate.
Purification: The product is purified using chromatographic techniques to obtain pure desonide pivalate.
Industrial Production Methods: Industrial production of desonide pivalate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: Desonide pivalate undergoes various chemical reactions, including:
Oxidation: Desonide pivalate can be oxidized to form ketones and carboxylic acids.
Reduction: Reduction reactions can convert desonide pivalate into alcohols.
Substitution: Nucleophilic substitution reactions can replace the pivalate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted desonide derivatives.
Wissenschaftliche Forschungsanwendungen
Desonide pivalate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively used in dermatology for treating inflammatory skin conditions. Research focuses on its efficacy, safety, and formulation improvements.
Industry: Utilized in the development of topical formulations and transdermal delivery systems .
Wirkmechanismus
Desonide pivalate exerts its effects by binding to cytosolic glucocorticoid receptors. This complex migrates to the nucleus and binds to specific genetic elements on the DNA, activating or repressing various genes. The primary actions include:
Vergleich Mit ähnlichen Verbindungen
Desonide pivalate is compared with other topical corticosteroids based on potency and therapeutic applications:
Desonide: The parent compound, used for similar dermatological conditions but without the pivalate ester.
Hydrocortisone: A low-potency corticosteroid with similar applications but different potency and side effect profiles.
Betamethasone: A high-potency corticosteroid used for more severe inflammatory conditions.
Clobetasol: A super-potent corticosteroid for severe dermatological conditions .
Uniqueness: Desonide pivalate offers a balance between efficacy and safety, making it suitable for long-term use in mild to moderate inflammatory skin conditions. Its unique ester structure provides enhanced stability and skin penetration compared to desonide.
Conclusion
Desonide pivalate is a valuable compound in dermatology, offering effective treatment for various inflammatory skin conditions. Its synthesis, chemical properties, and applications make it a subject of interest in both scientific research and clinical practice.
Eigenschaften
CAS-Nummer |
94135-27-0 |
|---|---|
Molekularformel |
C29H40O7 |
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
[2-[(1S,2S,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C29H40O7/c1-25(2,3)24(33)34-15-21(32)29-22(35-26(4,5)36-29)13-19-18-9-8-16-12-17(30)10-11-27(16,6)23(18)20(31)14-28(19,29)7/h10-12,18-20,22-23,31H,8-9,13-15H2,1-7H3/t18-,19-,20-,22?,23+,27-,28-,29+/m0/s1 |
InChI-Schlüssel |
FAPMGCFSVXGXMO-YCWYSMAFSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C(C)(C)C)CCC5=CC(=O)C=C[C@]35C)O |
Kanonische SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C(C)(C)C)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)
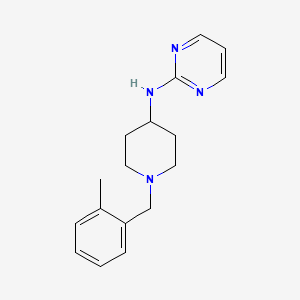
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
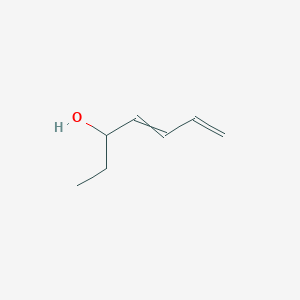
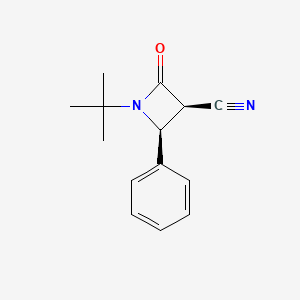
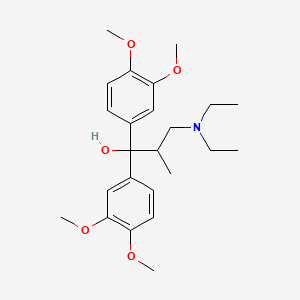
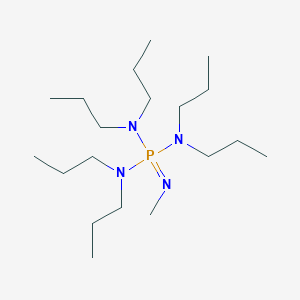
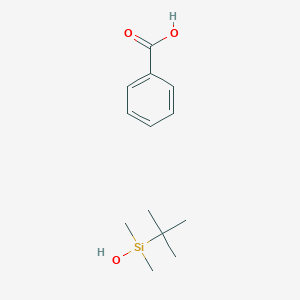
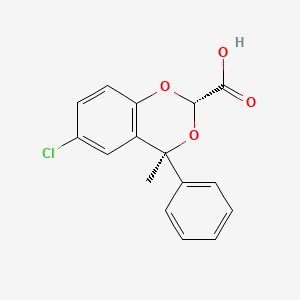
![4-oxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14437936.png)

